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molecular formula C7H17NO3 B8461081 Triethylammonium bicarbonate

Triethylammonium bicarbonate

Cat. No. B8461081
M. Wt: 163.21 g/mol
InChI Key: AFQIYTIJXGTIEY-UHFFFAOYSA-N
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Patent
US07169298B2

Procedure details

Acetonitrile (HPLC gradient-grade), divinylbenzene (synthesis grade), methanol (HPLC gradient-grade), styrene (synthesis grade), and tetrahydrofuran (analytical reagent grade) were obtained from Merck (Darmstadt, Germany). Styrene and divinylbenzene were distilled before use. Acetic acid (analytical reagent grade), azobisisobutyronitrile (synthesis grade), decanol (synthesis grade), and triethylamine (p.a.) were purchased from Fluka (Buchs, Switzerland). A 1.0 M stock solution of triethylammonium acetate (TEM) was prepared by dissolving equimolar amounts of triethylamine and acetic acid in water. A 0.50 M stock solution of triethylammonium bicarbonate (TEAB) was prepared by passing carbon dioxide gas (AGA, Vienna, Austria) through a 0.50 M aqueous solution of triethylamine at 5° C. until pH 8.4–8.9 was reached. For preparation of all aqueous solutions, high-purity water (Epure, Barnstead Co., Newton, Mass., USA) was used. The standards of phosphorylated and non-phosphorylated oligodeoxynucleotides ((dT)12-18, p(dT)12-18, p(dT)19-24, p(dT)25-30) were purchased as sodium salts from Pharmacia (Uppsala, Sweden) or Sigma-Aldrich (St. Louis, Mo., USA). The synthetic oligodeoxynucleotides (dT)24 (Mr 7,238.71), a 5′-dimethoxytritylated 5-mer (DMTr-ATGCG, Mr 1805.42), and an 80-mer (Mr 24,527.17):
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[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
oligodeoxynucleotides
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0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
sodium salts
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0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
oligodeoxynucleotides
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0 (± 1) mol
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reactant
Reaction Step Thirteen
[Compound]
Name
DMTr-ATGCG
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[CH:4](C1C=CC=CC=1C=C)=[CH2:5].[CH2:14]=[CH:15]C1C=CC=CC=1.[C:22](=[O:24])=[O:23].[OH2:25]>C(N(CC)CC)C.C(O)(=O)C.O1CCCC1.CO>[C:22](=[O:25])([OH:24])[O-:23].[CH2:1]([NH+:3]([CH2:14][CH3:15])[CH2:4][CH3:5])[CH3:2] |f:9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Eight
Name
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0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Nine
Name
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reactant
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Step Ten
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aqueous solution
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reactant
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Step Eleven
Name
oligodeoxynucleotides
Quantity
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Type
reactant
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Step Twelve
Name
sodium salts
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0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
oligodeoxynucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
DMTr-ATGCG
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Styrene and divinylbenzene were distilled before use
CUSTOM
Type
CUSTOM
Details
A 1.0 M stock solution of triethylammonium acetate (TEM) was prepared
CUSTOM
Type
CUSTOM
Details
at 5° C.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.C(C)[NH+](CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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